Mesotrione

概述

描述

草灭净是一种选择性除草剂,主要用于玉米作物。它是一种合成化合物,其灵感来自瓶刷树(Callistemon citrinus)中发现的一种天然物质——松香酮。 草灭净抑制4-羟基苯丙酮酸双加氧酶 (HPPD) 酶的活性,而该酶对于植物生长至关重要 .

准备方法

草灭净通过多步合成过程制备。主要的合成路线涉及1,3-环己二酮与4-(甲基磺酰基)-2-硝基苯甲酸的酰氯反应。 该反应在二酮的烯醇羟基反应的条件下形成苯甲酰化的衍生物 . 工业生产方法通常在催化剂和酸碱存在下使用邻硝基甲苯、氯磺酸、亚砜酰氯、亚硫酸钠和氯乙酸 .

化学反应分析

草灭净会发生多种类型的化学反应:

氧化: 草灭净可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以将草灭净转化为不同的还原形式。

取代: 草灭净可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括酸、碱和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Weed Control in Corn and Other Crops

Mesotrione is widely used in corn production due to its effectiveness against a range of weeds, including glyphosate-resistant species. It has been shown to control annual broadleaf weeds effectively while being safe for corn. A study demonstrated that this compound applied at specific growth stages significantly reduced weed populations without harming corn yields .

Table 1: Efficacy of this compound on Various Weeds in Corn

| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) |

|---|---|---|

| Downy Brome | 192 | 50 |

| Volunteer Wheat | 192 | 47 |

| Flixweed | 192 | >80 |

| Tumble Mustard | 192 | >80 |

Selective Control in Black Oats

Recent research has highlighted this compound's potential for selective post-emergence control of glyphosate-resistant Conyza spp. in black oat fields. In field trials, this compound demonstrated effective control while maintaining crop safety, indicating its utility in managing herbicide-resistant weed populations .

Table 2: this compound Efficacy on Glyphosate-Resistant Weeds

| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) |

|---|---|---|

| Conyza spp. | 192 | 85 |

| Gamochaeta americana | 192 | 90 |

Human Health Risk Assessment

The Environmental Protection Agency (EPA) has conducted risk assessments regarding human exposure to this compound through food and drinking water. The findings indicate that while this compound is effective for agricultural use, it poses minimal risk to human health when applied according to guidelines .

Table 3: this compound Residue Levels in Food Products

| Crop Type | Tolerance Level (ppm) |

|---|---|

| Corn | 0.01 |

| Soybeans | 0.05 |

| Stone Fruits | 0.10 |

Mechanisms of Resistance

Research has identified distinct detoxification mechanisms in certain weed populations that confer resistance to this compound. For instance, studies show that waterhemp populations exhibit varying degrees of resistance based on their metabolic capacity to degrade this compound . Understanding these mechanisms is crucial for developing integrated weed management strategies.

Table 4: Metabolism of this compound in Resistant vs. Sensitive Populations

| Population Type | DT50 (h) | Metabolite Accumulation Ratio |

|---|---|---|

| This compound-Resistant (MCR) | 11.7 | High |

| Glyphosate-Sensitive (WCS) | >45 | Low |

Case Study: this compound in Turf Management

This compound is also registered for use on turf, including athletic fields and golf courses. A study assessed its efficacy in controlling common turf weeds while maintaining turf quality, showing promising results with minimal phytotoxicity observed .

Case Study: Ecological Risks

In ecological studies, this compound's impact on non-target species was evaluated, revealing potential risks associated with runoff into aquatic systems. Research indicated that this compound can induce oxidative stress and DNA damage in aquatic organisms at environmentally relevant concentrations .

作用机制

Mesotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. By inhibiting HPPD, this compound disrupts these pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .

相似化合物的比较

草灭净属于三酮类除草剂,该类除草剂还包括磺草酮和松香酮等化合物。与这些类似化合物相比,草灭净的独特之处在于其对双子叶植物中HPPD酶的效力更高,选择性更强。 这种选择性使其能够有效地防治多种阔叶杂草,而不损害玉米作物 .

类似化合物包括:

磺草酮: 另一种具有类似HPPD抑制特性的三酮类除草剂。

松香酮: 启发草灭净合成的天然化合物。

生物活性

Mesotrione is a selective herbicide belonging to the triketone class, primarily used for controlling broadleaf weeds in corn and other crops. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids and plastoquinone. This inhibition leads to oxidative stress and ultimately plant death through chlorosis. Given its widespread use, understanding the biological activity of this compound, including its effects on non-target organisms and potential human health implications, is essential.

This compound acts by competitively inhibiting HPPD, disrupting the biosynthesis pathway of carotenoids. This leads to a reduction in photosynthetic efficiency and increased production of reactive oxygen species (ROS), resulting in oxidative damage to plant tissues. The following table summarizes key aspects of this compound's mechanism:

| Aspect | Details |

|---|---|

| Chemical Class | Triketone |

| Target Enzyme | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) |

| Primary Effect | Inhibition of carotenoid synthesis leading to oxidative stress |

| Resulting Symptoms | Chlorosis, necrosis, and eventual plant death |

Biological Activity in Aquatic Organisms

Recent studies have highlighted this compound's impact on aquatic species. For instance, an investigation into its effects on Oreochromis niloticus and Geophagus brasiliensis revealed significant biochemical changes. The study measured various biomarkers of oxidative stress and DNA damage:

- Increased Superoxide Dismutase (SOD) Activity: Indicative of a response to oxidative stress.

- DNA Damage: Significant increases were observed in erythrocytes, liver, and gill cells across various concentrations (30, 115, 460 μg/L).

- Glutathione Levels: Elevated levels of reduced glutathione (GSH) were noted, suggesting an adaptive response to oxidative damage.

Summary of Findings from Aquatic Studies

| Species | Biomarkers Measured | Key Findings |

|---|---|---|

| Oreochromis niloticus | SOD, GPx, GST, GSH | Increased SOD and GPx activity; significant DNA damage |

| Geophagus brasiliensis | SOD, GST | Elevated GST activity; DNA damage in gill cells |

These findings indicate that this compound can induce oxidative stress and genetic damage in non-target aquatic organisms, raising concerns about its environmental safety.

Effects on Human Cell Lines

This compound's cytotoxicity has also been studied in human cell lines. A notable study involving Caco-2 cells demonstrated that this compound could stimulate cell proliferation while simultaneously causing oxidative stress. Key observations included:

- Increased ROS Production: Exposure to this compound led to heightened levels of ROS.

- Enzyme Activity: Enhanced activity of antioxidant enzymes such as glutathione peroxidase and catalase was noted.

- Apoptosis: Interestingly, this compound did not induce apoptosis in Caco-2 cells at the tested concentrations.

Key Findings from Human Cell Studies

| Cell Line | Measured Parameters | Results |

|---|---|---|

| Caco-2 | ROS levels, enzyme activity | Increased ROS; enhanced antioxidant enzyme activity |

These results suggest that while this compound may promote certain cellular activities, it also poses risks related to oxidative stress.

Resistance Mechanisms in Weeds

Research has identified distinct detoxification mechanisms that confer resistance to this compound in certain weed populations. For example, studies on waterhemp populations have shown that resistant strains exhibit enhanced metabolic degradation of this compound compared to sensitive strains:

- Faster Degradation Rates: Resistant populations had significantly shorter half-lives for this compound degradation.

- Metabolic Pathways: Cytochrome P450 enzymes play a crucial role in the metabolism of this compound.

Comparison of Degradation Rates

| Population Type | DT50 (hours) |

|---|---|

| This compound-resistant (MCR) | 11.7 |

| Atrazine-resistant (ACR) | 25.4 |

| Sensitive (WCS) | >45.2 |

This data underscores the adaptive responses of weed populations to herbicide applications and highlights the importance of integrated weed management strategies.

属性

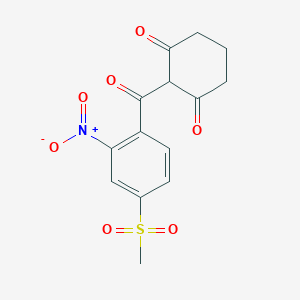

IUPAC Name |

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUREKXXPHOJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032424 | |

| Record name | Mesotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque solid; [Merck Index] Solid; [MSDSonline] | |

| Record name | Mesotrione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |

| Record name | Mesotrione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid, Opaque solid | |

CAS No. |

104206-82-8 | |

| Record name | Mesotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165 °C | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mesotrione is a selective herbicide that targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of carotenoids. [, , , , , , , ]

A: Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the accumulation of phytotoxic compounds and a subsequent bleaching effect on susceptible plants. Carotenoids are essential for protecting chlorophyll from photo-oxidative damage, and their depletion makes plants vulnerable to light stress. [, , , , , , ]

ANone: The molecular formula of this compound is C14H13NO7S, and its molecular weight is 339.33 g/mol.

A: Yes, studies indicate that soil-applied nitrogen can enhance the herbicidal activity of this compound on certain weed species like crabgrass. []

A: Yes, this compound efficacy is optimal at near-neutral carrier water pH. [] High water hardness can reduce efficacy, but the addition of ammonium sulfate can improve control. []

A: Yes, this compound shows selectivity, effectively controlling certain weeds while demonstrating safety on crops like corn and Kentucky bluegrass. [, , , , , , ] This selectivity can be attributed to differences in root absorption, translocation, and metabolism rates among plant species. [, , , , ]

ANone: While the provided research papers don't delve into specific computational chemistry studies on this compound, QSAR models could be developed to predict the herbicidal activity and selectivity of this compound analogs based on structural modifications.

A: The triketone moiety in the this compound molecule is crucial for its HPPD inhibitory activity. Structural modifications to this moiety can significantly impact its potency and selectivity. []

ANone: Specific SHE regulations for this compound would be determined by regulatory agencies in different countries, considering factors such as toxicity, environmental fate, and occupational exposure limits.

A: this compound is metabolized in plants through various pathways, including Phase I oxidation and potentially Phase II conjugation. [] Resistant plants may exhibit enhanced metabolism, leading to faster degradation of this compound and reduced efficacy. [, ] Identification and characterization of this compound metabolites have been investigated using techniques like liquid chromatography-mass spectrometry (LCMS). []

A: Numerous field trials have been conducted to evaluate the efficacy of this compound in controlling various weed species in different crops and turfgrass settings. [, , , , , , , , , , , , , , ] These studies assess parameters such as weed control, crop injury, and yield.

A: Yes, resistance to this compound, particularly in waterhemp and Palmer amaranth, has been reported. [, , ] Resistance mechanisms can include enhanced metabolism of the herbicide, often via cytochrome P450 monooxygenases. [, ]

ANone: Toxicology and safety information for this compound would be found in the product's safety data sheet (SDS) and other relevant regulatory documents.

ANone: Drug delivery and targeting strategies are not typically relevant for herbicides like this compound, as the goal is to achieve effective and selective weed control rather than targeting specific tissues or cells.

ANone: Various analytical techniques are employed to study this compound, including:

- High-performance liquid chromatography (HPLC): This technique is commonly used to separate, identify, and quantify this compound and its metabolites in plant tissues, soil, and water samples. [, ]

- Mass spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides accurate identification and quantification of this compound and its metabolites based on their mass-to-charge ratios. []

- Spectrophotometry: This method measures the absorbance or transmission of light through a solution, allowing for the quantification of this compound based on its specific light absorption properties. []

A: While this compound is considered to have a relatively favorable environmental profile compared to some older herbicides, its persistence and potential impact on non-target organisms require careful consideration. [, ] Studies have investigated its presence in aquatic environments, and research suggests that plants like water hyacinth could potentially play a role in removing this compound from water through uptake and degradation by associated bacteria. []

ANone: The dissolution rate and solubility of this compound in various media are important factors influencing its bioavailability and efficacy. Formulation strategies can be employed to enhance these properties and improve its performance.

ANone: Validation of analytical methods used for characterizing and quantifying this compound is crucial to ensure the accuracy, precision, and specificity of the results. This involves establishing parameters such as linearity, range, limit of detection (LOD), limit of quantification (LOQ), and recovery.

ANone: Quality control and assurance measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. This includes adherence to good manufacturing practices (GMP) and stringent quality control testing.

ANone: These aspects are not typically relevant for herbicides like this compound, as the focus is on their interaction with plants and their environmental fate rather than human or animal systems.

ANone: Proper waste management practices are crucial for mitigating the environmental impact of herbicides like this compound. This includes the responsible disposal of unused product and containers, as well as the implementation of strategies to minimize runoff and leaching into water sources.

ANone: Research on this compound and other herbicides relies on a robust infrastructure that includes:

A: this compound was first registered for use in corn in 2001. [] Its introduction marked a significant advancement in weed control options, offering a new mode of action (HPPD inhibition) for selective weed management in corn and other crops. The development of this compound highlights the ongoing research and development efforts in the field of agricultural chemistry to address the challenges of weed control and ensure food security.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。